Introduction: The Significance of Strained Spirocycles in Modern Chemistry
Introduction: The Significance of Strained Spirocycles in Modern Chemistry
An In-Depth Technical Guide to 3-Ethoxyspiro[3.3]heptan-1-one
In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds.[1] This pursuit aims to enhance the physicochemical properties of drug candidates, improving parameters like solubility, metabolic stability, and target engagement. The spiro[3.3]heptane framework has emerged as a particularly valuable motif in this context.[2][3] Its rigid, non-planar geometry makes it an excellent saturated bioisostere for mono- and di-substituted benzene rings, enabling the exploration of novel chemical space.[4][5]
This guide focuses on a specific, functionalized derivative: 3-Ethoxyspiro[3.3]heptan-1-one . This molecule combines the strained spiro[3.3]heptane core with a ketone and an ethoxy group—two functionalities that offer versatile handles for further chemical modification. As a Senior Application Scientist, this document serves as a technical resource for researchers, providing a comprehensive overview of the molecule's structure, properties, a plausible synthetic strategy, and robust protocols for its characterization. While this compound is commercially available, detailed synthetic and characterization data in peer-reviewed literature is scarce. Therefore, this guide synthesizes information from analogous systems to provide expert-driven, predictive insights for laboratory applications.
Molecular Structure and Physicochemical Properties
The structure of 3-Ethoxyspiro[3.3]heptan-1-one is defined by two cyclobutane rings sharing a single quaternary carbon atom (the spiro center). A carbonyl group is located at the C1 position, and an ethoxy substituent is at the C3 position.
The core properties of this compound are summarized below. Physical properties are sourced from supplier data, while computational values provide further insight into its molecular characteristics.
| Property | Value | Source / Method |
| CAS Number | 1354954-20-3 | [6] |
| Molecular Formula | C₉H₁₄O₂ | [7][8] |
| Molecular Weight | 154.21 g/mol | [7][8] |
| SMILES | O=C1CC(OCC)C12CCC2 | [6][7] |
| Purity | ≥98% (typical) | [7] |
| Physical Form | Liquid | (by analogy) |
| Storage Temperature | 2-8°C; requires cold-chain transport | [6][7] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] (Computed) |
| LogP (Octanol-Water Partition Coeff.) | 1.5346 | [7] (Computed) |
| Hydrogen Bond Acceptors | 2 | [7] (Computed) |
| Rotatable Bonds | 2 | [7] (Computed) |
Proposed Synthesis and Purification
The proposed workflow involves the [2+2] cycloaddition of an ethoxy-substituted ketene with methylenecyclobutane. This approach is logical because the reaction of ketenes with alkenes is a well-established method for forming cyclobutanones, which are the core components of the spiro[3.3]heptane system.[4]
Caption: Proposed synthetic workflow for 3-Ethoxyspiro[3.3]heptan-1-one.
Experimental Protocol (Predictive)
This protocol describes a step-by-step methodology based on the proposed cycloaddition reaction.
Materials:
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Ethoxyacetyl chloride
-
Triethylamine (freshly distilled)
-
Methylenecyclobutane
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methylenecyclobutane (1.0 equiv.) dissolved in anhydrous diethyl ether (approx. 0.2 M). Cool the solution to 0°C in an ice bath.
-
Ketene Generation and Cycloaddition: In a separate flask, prepare a solution of ethoxyacetyl chloride (1.2 equiv.) and triethylamine (1.3 equiv.) in anhydrous diethyl ether. Add this solution dropwise to the cooled, stirring solution of methylenecyclobutane over 1-2 hours.
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Causality Explanation: The slow, dropwise addition is crucial. Ethoxyketene is highly reactive and prone to polymerization. Generating it in situ in the presence of the alkene trapping agent (methylenecyclobutane) ensures that the desired [2+2] cycloaddition is the major reaction pathway. Triethylamine acts as the base to eliminate HCl from the acid chloride, forming the ketene.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Filter the mixture to remove the triethylamine hydrochloride salt. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Self-Validation: Fractions collected from chromatography should be analyzed by TLC. Fractions containing the pure product (as determined by a single spot on TLC) are combined and the solvent is evaporated to yield the final, purified 3-Ethoxyspiro[3.3]heptan-1-one. The structure and purity should then be confirmed by the characterization methods described below.
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Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized molecule is paramount. The following standard analytical techniques are essential. The diagram below illustrates which parts of the molecule correspond to expected signals in the primary spectroscopic methods.
Caption: Key structural features and their expected spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
¹H NMR (Proton NMR):
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Ethoxy Group: Expect a triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~3.5 ppm (2H, -O-CH₂-). The integration and splitting pattern are characteristic of an ethyl group.[10]
-
Spiro[3.3]heptane Core: The protons on the two cyclobutane rings will appear as a series of complex multiplets in the aliphatic region (~1.8-3.0 ppm). The proton at C3, bonded to the carbon with the ethoxy group, will likely be a multiplet shifted downfield (~4.0-4.5 ppm) due to the deshielding effect of the adjacent oxygen atom. The protons alpha to the carbonyl group (at C2) would also be downfield (~2.5-3.0 ppm).
¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A characteristic peak in the far downfield region, typically at ~200-215 ppm for a cyclobutanone.[11]
-
Ethoxy Group: Two peaks are expected: one at ~65 ppm (-O-CH₂) and one at ~15 ppm (-CH₃).
-
Spiro Carbon: The quaternary spiro carbon should appear around 60-70 ppm.[1]
-
Other Aliphatic Carbons: The remaining CH and CH₂ carbons of the rings will appear in the 20-50 ppm range. The carbon at C3 bearing the ethoxy group would be shifted downfield to ~70-80 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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C=O Stretch: The most prominent peak will be the carbonyl stretch. In a strained four-membered ring like cyclobutanone, this peak appears at a characteristically high frequency, typically around 1775-1785 cm⁻¹ .[12] This is a key diagnostic feature distinguishing it from less strained ketones.
-
C-O Stretch: A strong, distinct peak corresponding to the C-O single bond stretch of the ethoxy group is expected in the region of 1100-1150 cm⁻¹ .[13][14]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of 155.25. With Electron Ionization (EI), the molecular ion peak M⁺ at m/z 154.21 would be expected.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or ethylene (-C₂H₄) via a McLafferty-type rearrangement if sterically feasible, leading to characteristic fragment ions.
Conclusion
3-Ethoxyspiro[3.3]heptan-1-one is a valuable building block that marries the desirable three-dimensional properties of the spiro[3.3]heptane scaffold with versatile chemical handles. This guide provides a robust framework for its synthesis and a detailed roadmap for its structural confirmation. The proposed synthetic route via [2+2] cycloaddition offers a logical and scalable approach, while the predictive spectroscopic data serves as a reliable benchmark for characterization. For researchers in drug discovery and materials science, understanding and utilizing molecules like this is key to advancing beyond the confines of traditional flat-ring systems and unlocking new frontiers in molecular design.
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